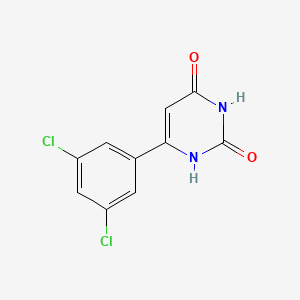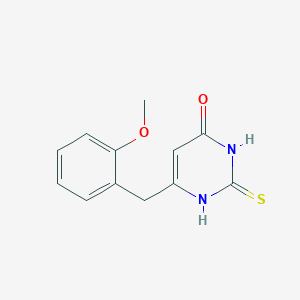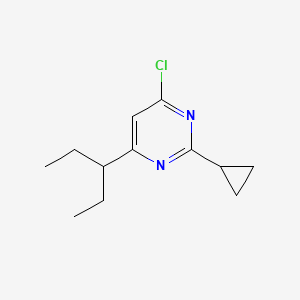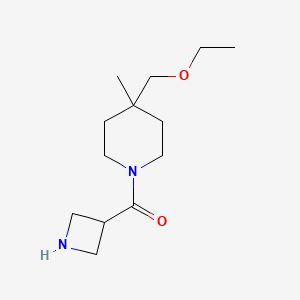
Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Asymmetric Addition
Azetidinones have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, showing high enantioselectivity. The study demonstrates the potential of azetidine-based backbones for asymmetric induction, highlighting the significant role of bulky groups in enantioselectivities (Wang et al., 2008).
Ring Transformation and Synthesis
Research on 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones explored their potential as intermediates in synthesizing highly functionalized compounds. These studies revealed novel pathways for ring transformation, contributing to the synthesis of diverse chemical structures (Dejaegher & de Kimpe, 2004).
Antileishmanial Agents
Azetidinones have been synthesized and evaluated for antileishmanial activity, demonstrating significant potential. The transformation of methyleneamines to azetidin-2-ones improved anti-parasitic activity, with some compounds showing comparable activity to amphotericin B, a clinically used antileishmanial drug (Singh et al., 2012).
Enzymatic Resolution and Inhibitor Synthesis
Azetidinones have been synthesized as part of a convergent synthesis approach for potent enzyme inhibitors. This includes the novel enantioselective synthesis of key intermediates, demonstrating the utility of azetidinones in the development of pharmaceutical agents (Cvetovich et al., 1996).
Glutathione-Conjugated Metabolism
Studies have explored the metabolism of azetidinone-containing compounds, identifying glutathione-conjugated metabolites. This research contributes to understanding the metabolic pathways of azetidinone derivatives, highlighting the role of glutathione transferases in catalyzing direct conjugation pathways without prior substrate bioactivation (Li et al., 2019).
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-17-10-13(2)4-6-15(7-5-13)12(16)11-8-14-9-11/h11,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBDTORFULVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


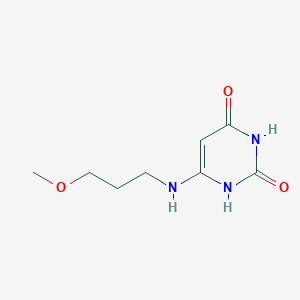
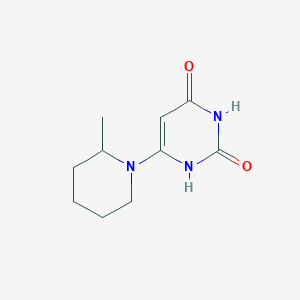
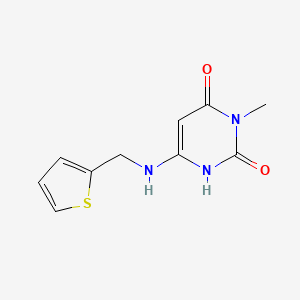
![1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481057.png)
![4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481058.png)




![1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481065.png)

